molecular formula C12H13N3OS2 B4930310 N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B4930310
M. Wt: 279.4 g/mol
InChI Key: FNJQQISAIOWVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide, commonly known as ITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITB belongs to the class of thiadiazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

ITB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. ITB has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of ITB is not fully understood. However, it has been proposed that ITB acts by inhibiting the activity of certain enzymes and proteins that are involved in various physiological processes. For example, ITB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ITB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and tumor growth in animal models. ITB has also been found to improve glucose metabolism and cognitive function in animal models of diabetes and Alzheimer's disease, respectively.

Advantages and Limitations for Lab Experiments

One of the major advantages of ITB is its wide range of potential therapeutic applications. ITB has been found to exhibit activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of ITB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for ITB research. One area of interest is the development of ITB-based drugs for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of ITB, which could lead to the development of more potent and selective ITB analogs. Additionally, the development of new synthesis methods for ITB could improve its solubility and bioavailability, making it a more viable candidate for drug development.

Synthesis Methods

The synthesis of ITB involves the reaction of 2-amino-5-isopropylthio-1,3,4-thiadiazole with benzoyl chloride in the presence of a base. The reaction yields ITB as a white crystalline solid. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and Mass Spectrometry.

properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8(2)17-12-15-14-11(18-12)13-10(16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJQQISAIOWVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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